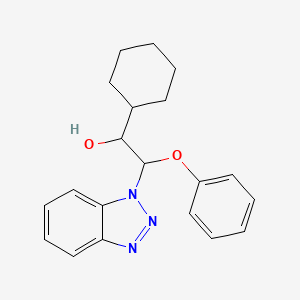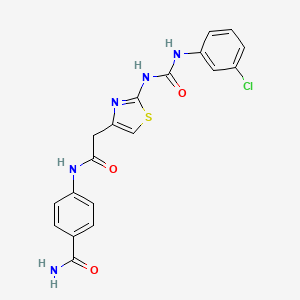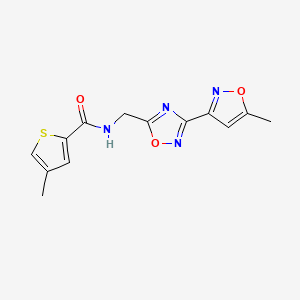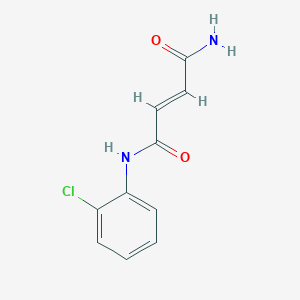![molecular formula C19H16N4O3S3 B2667506 N-(2-methylbenzo[d]thiazol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide CAS No. 1203275-52-8](/img/structure/B2667506.png)
N-(2-methylbenzo[d]thiazol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methylbenzo[d]thiazol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H16N4O3S3 and its molecular weight is 444.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Photophysical Properties
- Thiazoles with sulfur-containing functional groups, similar to the compound , have been synthesized and studied for their photophysical properties. These compounds, including those with sulfenyl and sulfonyl groups, have potential applications in materials science, hazardous compound sensing, and biomolecular sciences due to their fluorescent properties (Murai, Furukawa, & Yamaguchi, 2018).
Antimalarial and Antiviral Applications
- N-(phenylsulfonyl)acetamide derivatives, structurally related to the compound of interest, have been examined for their in vitro antimalarial activity and characterized for ADMET properties. These derivatives also showed potential as COVID-19 drugs in computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Antimicrobial Activities
- Thiazole derivatives have been synthesized and shown to have significant activities against bacterial and fungal strains. These include N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides (Babu, Pitchumani, & Ramesh, 2013).
Anticancer Applications
- Some thiazole derivatives, like N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, have been evaluated for their anticancer activity against various cancer cell lines, showing promising results in comparison to reference drugs (Ravinaik et al., 2021).
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S3/c1-11-20-15-9-13(5-8-17(15)28-11)21-18(24)16-10-27-19(23-16)22-12-3-6-14(7-4-12)29(2,25)26/h3-10H,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWIRTGDLHEORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CSC(=N3)NC4=CC=C(C=C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2667427.png)



![11,13-dimethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2667435.png)



![(4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid](/img/structure/B2667441.png)
![Spiro[bicyclo[2.2.2]octane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B2667442.png)
![2-(2-Methylpyrrolo[3,2-b]pyridin-1-yl)ethanamine;dihydrochloride](/img/structure/B2667446.png)
